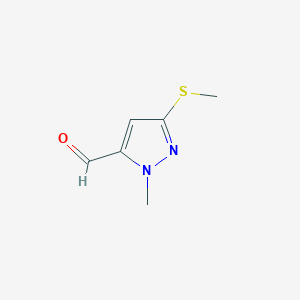
2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 2-position and a methylsulfanyl group at the 5-position, along with an aldehyde functional group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-oxobutanenitrile with methylthiohydrazine under acidic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Methyl-5-methylsulfanylpyrazole-3-carboxylic acid.
Reduction: 2-Methyl-5-methylsulfanylpyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.
相似化合物的比较
2-Methyl-3-methylsulfanylpyrazole:
5-Methylsulfanylpyrazole-3-carbaldehyde: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.
2-Methyl-5-methylsulfanylpyrazole: Lacks the aldehyde group, reducing its potential for forming covalent bonds with biological targets.
Uniqueness: 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is unique due to the presence of both the aldehyde and methylsulfanyl groups, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a promising candidate for drug development and material science applications.
属性
IUPAC Name |
2-methyl-5-methylsulfanylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(4-9)3-6(7-8)10-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGHOQUBRTYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)SC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)
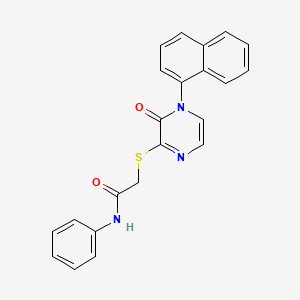
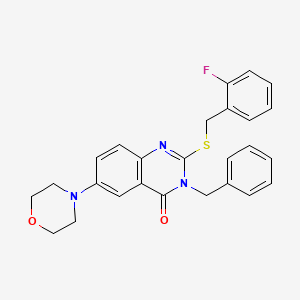
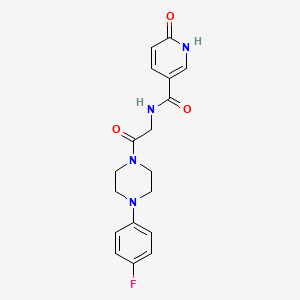
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)
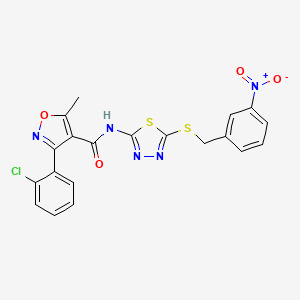
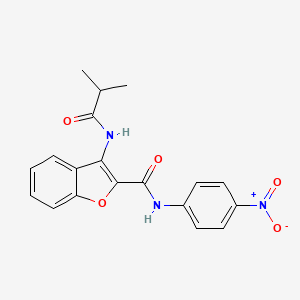
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2411302.png)
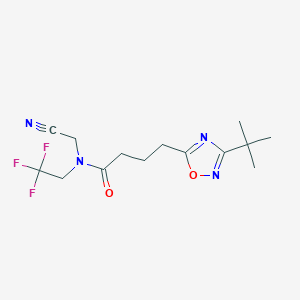
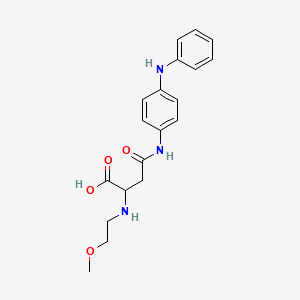

![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)
